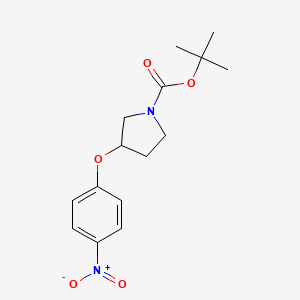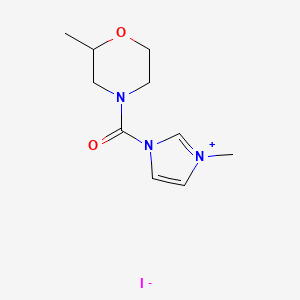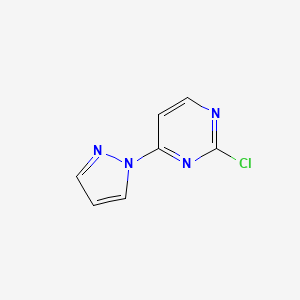
2-クロロ-4-(1H-ピラゾール-1-イル)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
科学的研究の応用
2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which suggests that 2-chloro-4-(1h-pyrazol-1-yl)pyrimidine may also interact with specific biological targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, suggesting that 2-chloro-4-(1h-pyrazol-1-yl)pyrimidine may also have an impact on certain pathways .
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that 2-chloro-4-(1h-pyrazol-1-yl)pyrimidine may also have significant biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .
生化学分析
Biochemical Properties
2-chloro-4-(1H-pyrazol-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation events. Additionally, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .
Cellular Effects
The effects of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression. It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can prevent substrate access or alter enzyme conformation, leading to reduced enzymatic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These molecular interactions contribute to the compound’s ability to regulate biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its potency and efficacy. Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies have shown that prolonged exposure to 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, by selectively targeting cancer cells and sparing normal cells. At higher doses, toxic or adverse effects may occur, including damage to normal tissues and organs. Studies have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxicity. These findings are crucial for determining safe and effective dosage regimens for potential therapeutic applications .
Metabolic Pathways
2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. For example, the compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can impact its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, nuclear localization may enhance the compound’s ability to modulate gene expression, while mitochondrial localization could affect cellular metabolism and energy production .
準備方法
The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine: This compound has a methyl group on the pyrazole ring, which can influence its reactivity and biological activity.
4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine: This compound features a different substitution pattern, leading to distinct chemical and biological properties.
The uniqueness of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-chloro-4-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDAOQURQRINX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247815-03-7 |
Source


|
| Record name | 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
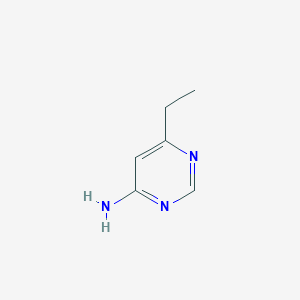
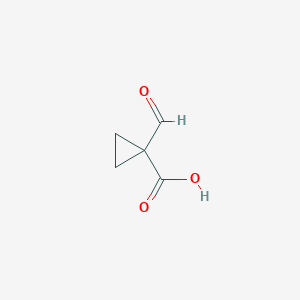
![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)
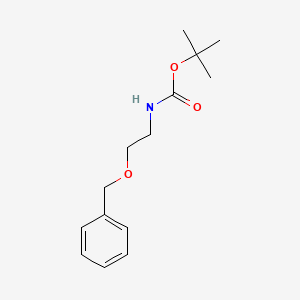

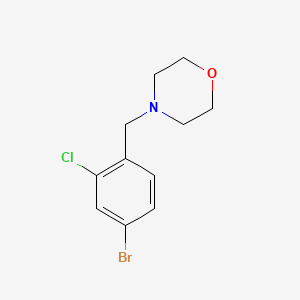
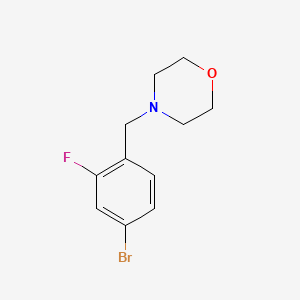
![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)
